molecular formula C12H15N3 B2577370 5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine CAS No. 956729-21-8

5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B2577370
CAS No.: 956729-21-8
M. Wt: 201.273
InChI Key: DIJRRLXCLXOSAL-UHFFFAOYSA-N
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Description

5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methyl group at the 5-position and a 3-methylbenzyl group at the 1-position of the pyrazole ring

Preparation Methods

The synthesis of 5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction of 3-methylbenzylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form N-arylpyrazoles.

Scientific Research Applications

5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJRRLXCLXOSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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